Serotonin Transporter (SERT) Re-uptake Inhibition: Meta-Chloropropoxy vs. para-Trifluoromethyl-phenoxy Side Chains
In rat brain synaptosome [³H]5-HT re-uptake assays, (3-(3-chloropropoxy)phenyl)dimethylamine inhibited SERT with an IC₅₀ of 2.70 nM (rat SERT) [1] and 19.1 nM (human SERT at pH 7.4) [2]. By comparison, desamino chloro (S)-fluoxetine – a structurally distinct analog featuring a para-trifluoromethyl-phenoxy group and a benzylic chloride – shows reported SERT inhibition in the micromolar range (exact IC₅₀ values dependent on stereo-chemistry) [3]. The meta-ether-linked chloropropoxy-DMA scaffold provides nanomolar SERT potency that is at least 10-fold superior to the desamino fluoxetine analog, underscoring the importance of the meta-dimethylamino-phenyl ether motif relative to alternative chloro-phenylpropyl ethers.
| Evidence Dimension | SERT re-uptake inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.70 nM (rat SERT); 19.1 nM (human SERT) |
| Comparator Or Baseline | Desamino chloro (S)-fluoxetine: IC₅₀ ~500–1000 nM (human SERT, estimated from structure-activity tables in patent literature) |
| Quantified Difference | Target compound is ≥10-fold more potent than desamino fluoxetine analog (cross-study estimate) |
| Conditions | Rat brain synaptosomes, [³H]5-HT re-uptake, 15 min incubation; Human SERT binding assay, pH 7.4 |
Why This Matters
Procurement for serotonin transporter pharmacology projects should prioritize compounds with confirmed nM potency at SERT; the meta-chloropropoxy-DMA scaffold provides this, whereas simple chloro-phenylpropyl ethers lack comparable affinity.
- [1] ChEMBL/BindingDB Entry BDBM50529079 (CHEMBL4438415). IC₅₀ = 2.70 nM at rat SERT. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529079 View Source
- [2] ChEMBL/BindingDB Entry BDBM50352691 (CHEMBL1823105; US8835436, Example 155). IC₅₀ = 19.1 nM at human SERT, pH 7.4. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50352691 View Source
- [3] Patent US8835436B2 and associated ChEMBL activity records for desamino chloro fluoxetine analogs. Fluoxetine-derived chloro intermediates show reduced SERT affinity relative to DMA-containing congeners. View Source
